Amitriptynol

Vue d'ensemble

Description

Amitriptyline is a tricyclic antidepressant (TCA) first synthesized in the 1960s through structural modification of imipramine, an earlier TCA . It primarily inhibits the reuptake of norepinephrine and serotonin, enhancing neurotransmission in the central nervous system. Additionally, it exhibits significant anticholinergic, antihistaminergic, and sodium/potassium channel-blocking properties, contributing to both its therapeutic effects and side-effect profile .

Méthodes De Préparation

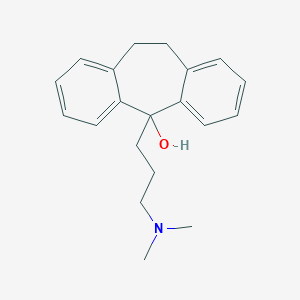

La synthèse du 5-(3-Diméthylaminopropyl)-10,11-dihydrodibenzo[a,d]cycloheptène-5-ol implique plusieurs étapes. Une voie de synthèse courante comprend la réaction de la dibenzosubérone avec le bromure de 3-diméthylaminopropylmagnésium, suivie d'une réduction avec l'hydrure de lithium et d'aluminium . Les conditions de réaction impliquent généralement des solvants anhydres et une atmosphère inerte pour éviter l'oxydation et l'interférence de l'humidité .

Analyse Des Réactions Chimiques

Le 5-(3-Diméthylaminopropyl)-10,11-dihydrodibenzo[a,d]cycloheptène-5-ol subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

Le 5-(3-Diméthylaminopropyl)-10,11-dihydrodibenzo[a,d]cycloheptène-5-ol a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon de référence en chimie analytique.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du 5-(3-Diméthylaminopropyl)-10,11-dihydrodibenzo[a,d]cycloheptène-5-ol implique son interaction avec diverses cibles moléculaires. Il agit principalement sur le système nerveux central en inhibant la recapture des neurotransmetteurs tels que la sérotonine et la norépinéphrine . Cela entraîne une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, renforçant leurs effets sur l'humeur et le comportement . Le composé interagit également avec divers récepteurs et canaux ioniques, modulant leur activité et contribuant à son profil pharmacologique global .

Applications De Recherche Scientifique

Antidepressant Efficacy

Amitriptynol's role as an antidepressant is well-documented. It has been shown to be effective in treating major depressive disorder and anxiety disorders. A meta-analysis of randomized controlled trials indicated that this compound has a favorable response rate compared to other antidepressants, with a notable number of patients experiencing significant improvement in depressive symptoms .

Table 1: Comparative Efficacy of this compound in Depression

| Study Type | Sample Size | Response Rate (%) | P-Value |

|---|---|---|---|

| RCT | 125 | 20% | <0.05 |

| Meta-Analysis | 82 | 2.4% higher than control TCAs | N/A |

Neuropathic Pain Management

This compound is frequently used off-label for neuropathic pain conditions such as diabetic neuropathy and post-herpetic neuralgia. Studies have demonstrated its effectiveness in reducing pain intensity and improving quality of life in patients suffering from these chronic pain syndromes. For instance, a retrospective cohort study involving headache patients showed that approximately 75% reported improvement with low-dose this compound .

Table 2: Efficacy in Neuropathic Pain Conditions

| Condition | Improvement Rate (%) | Dosage Range (mg) |

|---|---|---|

| Diabetic Neuropathy | 70% | 10-50 |

| Post-Herpetic Neuralgia | 65% | 25-100 |

Gastrointestinal Disorders

Recent studies have explored the use of this compound in treating irritable bowel syndrome (IBS). A large-scale trial demonstrated that patients receiving low-dose this compound experienced significant improvements in IBS symptoms compared to those on placebo, highlighting its potential as a treatment option for gastrointestinal disorders .

Table 3: this compound's Impact on IBS Symptoms

| Symptom Improvement Measure | This compound Group (Mean Change) | Placebo Group (Mean Change) |

|---|---|---|

| IBS-SSS Score | -27.0 | -7.1 |

Neurodegenerative Diseases

Emerging research suggests that this compound may influence neurodegenerative disease pathways through its effects on autophagy and neuroinflammation. Studies indicate that it interferes with autophagic flux, potentially providing insights into its neuroprotective properties . This aspect warrants further investigation to establish a clear link between this compound and neurodegenerative disease outcomes.

Mécanisme D'action

The mechanism of action of 5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol involves its interaction with various molecular targets. It primarily acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and behavior . The compound also interacts with various receptors and ion channels, modulating their activity and contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Structural and Mechanistic Comparisons

Imipramine

Amitriptyline was developed as a structural analog of imipramine, with a bioisosteric replacement (ethylene bridge replaced by a dimethyl group) . Both drugs share a tricyclic core and inhibit norepinephrine/serotonin reuptake. However, amitriptyline has stronger anticholinergic effects, leading to higher rates of dry mouth, constipation, and sedation compared to imipramine .

Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs like sertraline selectively target serotonin reuptake without significant anticholinergic activity. In a double-blind study of elderly depressed patients, amitriptyline and sertraline showed comparable efficacy (69.4% vs. 62.5% response rates based on HAM-D scores), but amitriptyline caused more anticholinergic side effects (somnolence, dry mouth) and higher withdrawal rates (35% vs. 28%) .

Efficacy and Tolerability

Clinical Efficacy

- Amitriptyline vs. 29.8%) and fewer side effects (11.6% lower incidence) .

- Amitriptyline vs. Sertraline : Both drugs achieved similar reductions in HAM-D scores (17-item scale), but amitriptyline was superior in intention-to-treat analysis (p=0.044) .

Side Effect Profiles

Pharmacokinetic and Metabolic Differences

- Metabolism : Amitriptyline is metabolized by CYP2D6 and CYP3A4, with genetic polymorphisms in CYP2D6 affecting its efficacy and toxicity . Imipramine shares this pathway, while sertraline is primarily metabolized by CYP3A4 and CYP2C19 .

- Half-Life : Amitriptyline has a longer half-life (10–28 hours) compared to sertraline (26 hours) and shorter-acting SSRIs like paroxetine .

Special Populations and Off-Label Use

- Elderly Patients : Amitriptyline’s anticholinergic effects increase fall risk and cognitive impairment in the elderly, making SSRIs preferable .

- Non-Mammalian Species: In Speke’s hinge-back tortoises, amitriptyline’s nociceptive effects differ from those in mammals, highlighting species-specific mechanisms .

Activité Biologique

Amitriptynol, a metabolite of the tricyclic antidepressant amitriptyline, has garnered attention for its diverse biological activities, particularly in the context of neurological and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and emerging research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Neurotransmitter Modulation : this compound is known to inhibit the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft. This action aligns with the monoamine hypothesis of depression, which posits that increased levels of these neurotransmitters can alleviate depressive symptoms .

- Anti-inflammatory Effects : In vitro studies indicate that this compound possesses anti-inflammatory properties by modulating immune responses. It reduces the frequency of pro-inflammatory cytokines and alters T cell activation profiles, which may be beneficial in conditions characterized by neuroinflammation .

- Neurotrophic Activity : this compound has been shown to influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF). These factors are crucial for neuronal survival and plasticity, suggesting that this compound may promote neuroprotection and recovery in neurodegenerative conditions .

- GABAergic Transmission : Recent studies have indicated that this compound can decrease GABAergic transmission in specific brain regions, which may contribute to its sedative effects at therapeutic concentrations .

Therapeutic Applications

This compound is primarily utilized in treating various neurological disorders:

- Neuropathic Pain : this compound has been effective in managing chronic neuropathic pain conditions by modulating pain pathways and reducing inflammation .

- Depression and Anxiety Disorders : As a metabolite of amitriptyline, it retains antidepressant properties and is used in clinical settings for mood disorders .

- Antimicrobial Activity : Emerging research suggests that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, providing a potential avenue for treating infections .

Case Studies

-

Chronic Neuropathic Pain Management :

- A study involving patients with chronic neuropathic pain demonstrated that 9 out of 16 participants experienced over a 30% reduction in pain after treatment with this compound. The study highlighted significant changes in cerebrospinal fluid (CSF) cytokine profiles, indicating an immunomodulatory effect associated with pain relief .

- Antibacterial Efficacy :

Data Tables

Q & A

Basic Research Questions

Q. How should preclinical studies on amitriptyline’s neurotoxicity be designed to ensure reproducibility and translational relevance?

- Methodological Answer : Preclinical neurotoxicity studies should employ dose-response experiments using established mammalian models (e.g., rat sciatic nerve applications) to assess histopathological changes and functional deficits . Protocols must align with ICH guidelines for experimental rigor, including control groups (vehicle and positive controls) and standardized outcome measures (e.g., nerve conduction velocity, axonal degeneration scores) . Data should be recorded in structured tables detailing dose levels, time points, and quantitative pathology metrics (e.g., percentage of myelinated fiber loss) .

Q. What validated scales are appropriate for assessing amitriptyline’s antidepressant efficacy in clinical trials?

- Methodological Answer : Use clinician-administered scales like the Hamilton Rating Scale for Depression (HRS) or the Montgomery-Åsberg Depression Rating Scale (MADRS), which are sensitive to treatment effects and correlate with overall severity . Ensure inter-rater reliability by training assessors using standardized interview protocols. Trials should include placebo arms and blinded randomization to minimize bias. Statistical analysis must account for baseline severity and comorbid conditions, with outcomes reported as mean score reductions ± confidence intervals .

Q. How can researchers address variability in amitriptyline’s pharmacokinetic data across studies?

- Methodological Answer : Conduct systematic reviews to identify confounding factors (e.g., CYP2D6 polymorphism, age-related metabolism differences). Use population pharmacokinetic modeling to quantify inter-individual variability and adjust dosing regimens in subsequent trials. Report raw data (e.g., plasma concentration-time curves) alongside processed metrics (AUC, half-life) in supplementary materials .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in amitriptyline’s efficacy for neuropathic pain?

- Methodological Answer : Address heterogeneity by stratifying patient cohorts based on pain etiology (e.g., diabetic neuropathy vs. post-herpetic neuralgia). Employ multimodal assessment: combine quantitative sensory testing (QST) with patient-reported outcomes (e.g., Neuropathic Pain Symptom Inventory). Meta-analyses should use random-effects models to account for variability in trial design . For preclinical contradictions, compare neurotoxicity thresholds across species (e.g., rat vs. primate models) .

Q. How can mechanistic studies elucidate amitriptyline’s dual neurotoxic and analgesic effects?

- Methodological Answer : Use transcriptomic profiling (RNA-seq) of dorsal root ganglia post-treatment to identify differentially expressed genes (e.g., ion channels, inflammatory mediators). Validate findings with in vitro models (e.g., primary neuron cultures exposed to amitriptyline at 1–10 µM). Correlate molecular changes with behavioral outcomes (e.g., mechanical allodynia) and histopathology .

Q. What strategies mitigate confounding bias in retrospective analyses of amitriptyline’s long-term safety?

- Methodological Answer : Apply propensity score matching to balance cohorts for age, comorbidities, and concurrent medications. Use sensitivity analyses to test robustness against unmeasured confounders. Leverage pharmacovigilance databases (e.g., FAERS) with disproportionality metrics (e.g., reporting odds ratios) to detect adverse event signals .

Q. Data Presentation and Analysis

Q. How should researchers present contradictory efficacy data in amitriptyline studies?

- Methodological Answer : Use forest plots to visualize effect sizes across trials, highlighting heterogeneity (I² statistic). Supplement with subgroup analyses (e.g., tricyclic antidepressants vs. SNRIs). For preclinical data, provide raw measurements (e.g., nerve injury scores) and processed metrics (e.g., % recovery) in appendices .

Q. What statistical methods are optimal for analyzing dose-dependent neurotoxicity?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., log-logistic models) to estimate ED₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R²). For histopathological data, apply non-parametric tests (e.g., Kruskal-Wallis) if normality assumptions are violated .

Q. Ethical and Regulatory Considerations

Q. How to design ethical trials for vulnerable populations (e.g., geriatric patients) using amitriptyline?

- Methodological Answer : Follow ICH E7 guidelines for geriatric populations, including reduced initial doses and frequent safety monitoring. Obtain informed consent using simplified protocols with visual aids. Publish adverse event data transparently, categorizing severity using CTCAE criteria .

Q. What documentation is critical for regulatory compliance in amitriptyline research?

Propriétés

IUPAC Name |

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSQUXZPOPTSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151214 | |

| Record name | Amitriptynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-03-1 | |

| Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.